2-Methyl-2-norbornanemethylamine

Description

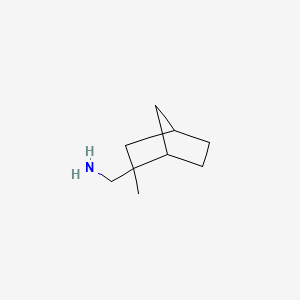

2-Methyl-2-norbornanemethylamine is a bicyclic organic compound derived from the norbornane (bicyclo[2.2.1]heptane) framework. Its structure features a methyl group and a methylamine (-CH2NH2) substituent both attached to the bridgehead carbon at position 2 of the norbornane ring (Figure 1).

Properties

IUPAC Name |

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFRDYBLIBCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCC1C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991348 | |

| Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7106-00-5 | |

| Record name | 2-Norbornanemethylamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-norbornanemethylamine can be achieved through several methods. One common approach involves the reaction of 2-norbornanone with methylamine. The process typically includes the following steps:

Formation of 2-norbornanone: This can be synthesized through the hydration of norbornene using sulfuric acid as a catalyst.

Reaction with Methylamine: The 2-norbornanone is then reacted with methylamine under controlled conditions to form 2-Methyl-2-norbornanemethylamine.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-norbornanemethylamine may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-norbornanemethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methyl-2-norbornanemethylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-norbornanemethylamine involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Key Differences

The following compounds share structural similarities with 2-Methyl-2-norbornanemethylamine, differing in substituent patterns, ring saturation, or functional groups:

Table 1: Structural and Functional Comparison

*Note: Hypothetical properties inferred from analogs.

2.2 Detailed Analysis

2.2.1 N-Methylnorbornan-2-amine (C8H15N)

- Structure: Features a single methyl group attached to the nitrogen atom at position 2 of the saturated norbornane ring.

- Comparison: Unlike 2-Methyl-2-norbornanemethylamine, this compound lacks the additional methyl group on the bridgehead carbon, reducing steric hindrance. Its simpler structure makes it a model for studying norbornane-based amines in crystallography and NMR spectroscopy .

2.2.2 Mecamylamine (C11H21N)

- Structure: Contains four methyl groups (N,2,3,3-tetramethyl substitution) on the norbornane skeleton.

- Comparison: The extensive methylation increases hydrophobicity and steric bulk, enabling selective binding to nicotinic receptors. This highlights how substituent patterns on the norbornane framework critically influence bioactivity, a principle relevant to designing derivatives of 2-Methyl-2-norbornanemethylamine .

2.2.3 5-Norbornene-2-methylamine (C8H13N)

- Structure: An unsaturated analog with a double bond in the norbornene ring and an aminomethyl group at position 2.

- Comparison: The unsaturated ring enhances reactivity, making it suitable for click chemistry applications (e.g., Diels-Alder reactions). This contrasts with the saturated 2-Methyl-2-norbornanemethylamine, which prioritizes conformational stability over reactivity .

2.2.4 N-Phenethyl-2-norbornanamine (C15H21N)

- Structure : Incorporates a phenethyl group (-CH2CH2C6H5) on the amine nitrogen.

- Comparison: The aromatic substituent significantly increases lipophilicity, suggesting that 2-Methyl-2-norbornanemethylamine’s methyl groups may balance hydrophobicity and steric effects for targeted drug delivery .

2.3 Physicochemical Properties

While explicit data for 2-Methyl-2-norbornanemethylamine are scarce, inferences can be drawn from analogs:

- Molecular Weight : ~139.24 g/mol (estimated from C9H17N).

- Boiling Point: Likely higher than 2-Methylnorbornane (127°C, C8H14) due to polar amine groups .

- Solubility : Expected to be sparingly soluble in water but soluble in organic solvents, similar to Mecamylamine .

Biological Activity

2-Methyl-2-norbornanemethylamine (CAS No. 7106-00-5) is an organic compound characterized by its unique norbornane ring structure, which is substituted with a methyl group and a methylamine group. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 141.24 g/mol |

| IUPAC Name | (2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine |

| InChI Key | GJHFRDYBLIBCHI-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-Methyl-2-norbornanemethylamine typically involves the reaction of 2-norbornanone with methylamine. The process can be summarized as follows:

- Formation of 2-norbornanone : This can be synthesized through the hydration of norbornene using sulfuric acid as a catalyst.

- Reaction with Methylamine : The resulting 2-norbornanone is reacted with methylamine under controlled conditions.

Biological Activity

Research into the biological activity of 2-Methyl-2-norbornanemethylamine has revealed several potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical cellular processes. The specific mechanisms are still under investigation, but it is believed that the compound may influence:

- Signal Transduction : Modulating pathways that control cell communication.

- Gene Expression : Affecting the transcriptional activity of genes.

- Metabolic Pathways : Influencing metabolic processes through enzyme interaction.

Case Studies and Research Findings

-

Anticancer Activity : Preliminary studies suggest that derivatives of 2-Methyl-2-norbornanemethylamine exhibit cytotoxic effects against various cancer cell lines, potentially making them candidates for further development as anticancer agents.

- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, although the exact pathways remain to be elucidated.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against several bacterial strains. Research indicates that it may inhibit bacterial growth through disruption of cell membrane integrity.

- Pharmaceutical Intermediate : Its structural uniqueness makes it a valuable intermediate in the synthesis of more complex bioactive compounds, which may have enhanced pharmacological properties.

Comparative Analysis with Similar Compounds

To better understand the potential and uniqueness of 2-Methyl-2-norbornanemethylamine, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| Methylamine | Primary amine | Simple structure, lower reactivity |

| Dimethylamine | Secondary amine | Increased steric hindrance |

| Trimethylamine | Tertiary amine | Greater steric bulk, different reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.